Product packaging for 24-Oxocholesterol(Cat. No.:CAS No. 17752-16-8)

24-Oxocholesterol

Cat. No.: B591247
CAS No.: 17752-16-8
M. Wt: 400.65
Attention: For research use only. Not for human or veterinary use.
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Description

24-Oxocholesterol is a high-purity oxysterol supplied for research use only (RUO). This product is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a therapeutic or diagnostic agent. Oxysterols are oxygenated derivatives of cholesterol that play crucial roles in cellular cholesterol homeostasis . As a research chemical, this compound is of significant interest for studying lipid metabolism and signaling pathways. Oxysterols like 24-Hydroxycholesterol, a closely related molecule, are known to be key regulators of brain cholesterol turnover and act as endogenous ligands for nuclear receptors such as the Liver X Receptors (LXR), which control the expression of genes involved in cholesterol transport and efflux . Researchers can utilize this compound to investigate these mechanisms in various experimental models, contributing to the understanding of fundamental biological processes and the underlying mechanisms of related diseases. The product should be stored according to standard laboratory protocols for sensitive biochemical compounds. Researchers are responsible for ensuring that all handling and experimental procedures comply with their institution's safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B591247 24-Oxocholesterol CAS No. 17752-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNLCWHYQYRGQ-LBEZNTKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolism and Catabolism of 24 Oxocholesterol and Its Derivatives

Hepatic and Extrahepatic Metabolic Fates

The metabolism of 24-oxocholesterol and its derivatives is a dynamic process occurring in both the liver (hepatic) and other tissues (extrahepatic). The liver is the primary site for the elimination of oxysterols from the body. tandfonline.com It possesses the necessary enzymes to convert these molecules into more water-soluble forms that can be readily excreted. nih.gov

24S-hydroxycholesterol (24S-OHC), a precursor to this compound, is primarily synthesized in the brain and serves as a transport form to remove excess cholesterol from this vital organ. nih.govnih.gov Due to its increased polarity compared to cholesterol, 24S-OHC can cross the blood-brain barrier and enter the circulation. nih.govnih.govjci.org Once in the bloodstream, it is rapidly taken up by the liver for further metabolism. nih.govnih.govjci.org This transport from the brain to the liver is a critical pathway for maintaining cholesterol homeostasis in the central nervous system. nih.govdiva-portal.org

While the liver is the main hub for oxysterol metabolism, extrahepatic tissues also play a role. For instance, macrophages have a high capacity to convert cholesterol into oxysterols like 27-hydroxycholesterol (B1664032), which then travel to the liver for further processing. nih.gov This highlights a broader system of "reverse cholesterol transport" where peripheral tissues can eliminate excess cholesterol by converting it into more mobile oxysterols. jci.org

Enzymatic Pathways of this compound Catabolism

The breakdown of this compound involves a series of enzymatic reactions, primarily aimed at increasing its water solubility to facilitate excretion.

Role of Oxysterol 7α-Hydroxylase (CYP39A1)

A key enzyme in the catabolism of 24S-hydroxycholesterol is oxysterol 7α-hydroxylase, also known as CYP39A1. frontiersin.orguniprot.org This cytochrome P450 enzyme is predominantly expressed in the liver and is highly specific for 24S-OHC. mdpi.comnih.gov CYP39A1 catalyzes the introduction of a hydroxyl group at the 7α position of 24S-hydroxycholesterol, converting it to 7α,24S-dihydroxycholesterol. frontiersin.orguniprot.orgnih.gov This hydroxylation is a critical step in the pathway leading to the synthesis of bile acids from brain-derived cholesterol. uniprot.org

The regulation of CYP39A1 is an area of active research. The nuclear receptor RORα has been shown to regulate the expression of CYP39A1 in human liver cells. mdpi.comnih.gov This suggests that the activity of this crucial enzyme can be modulated, potentially offering therapeutic avenues for conditions associated with altered 24S-OHC levels. nih.gov

Interestingly, another cholesterol 7α-hydroxylase, CYP7A1, which is the rate-limiting enzyme in the classic bile acid synthesis pathway, has also been shown to metabolize 24-hydroxycholesterol (B1141375). nih.gov However, CYP39A1 is considered the selective hepatic enzyme for the metabolism of 24S-OHC. nih.gov

Conversion to Bile Acid Precursors

Following the initial 7α-hydroxylation by CYP39A1, the resulting 7α,24S-dihydroxycholesterol undergoes further enzymatic modifications to become a precursor for bile acid synthesis. nih.gov The molecule is oxidized and isomerized to form 4-cholesten-7α,24(S)-diol-3-one. reactome.org This intermediate can then be further hydroxylated by CYP8B1 at the 12α position. reactome.org

Subsequent reduction reactions convert these intermediates into the respective 5β-cholestane triol and diol precursors. reactome.org These precursors then undergo side-chain oxidation and cleavage, ultimately leading to the formation of primary bile acids such as cholic acid and chenodeoxycholic acid. mdpi.com This pathway represents a quantitatively minor but functionally significant route for bile acid synthesis, specifically for the disposal of cholesterol from the brain. reactome.org

Conjugation and Excretion Mechanisms of Oxysterols

To facilitate their elimination from the body, oxysterols and their metabolites undergo conjugation reactions. These reactions involve the attachment of highly water-soluble molecules, such as sulfuric acid or glucuronic acid, to the oxysterol. tandfonline.comahajournals.org This process, known as sulfation and glucuronidation, significantly increases the water solubility of the compounds, making them easier to excrete in bile and urine. tandfonline.comahajournals.org

Cellular and Molecular Mechanisms of Action of 24 Oxocholesterol

Ligand Interactions with Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they act as transcription factors to regulate the expression of specific genes. 24-Oxocholesterol has been identified as a ligand for several of these receptors.

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are critical regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.net These receptors function as cholesterol sensors, and their activation leads to the transcriptional regulation of genes involved in lipid metabolism and transport. frontiersin.orgmdpi.com

This compound is recognized as an agonist for both LXRα and LXRβ. nih.gov Studies have demonstrated that this compound shows a high potency for activating these receptors. nih.gov Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. researchgate.netnih.gov This binding initiates the transcription of genes that play a crucial role in cholesterol efflux and transport. scinews.uz

Key target genes induced by LXR activation include ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and Apolipoprotein E (ApoE). nih.govmedchemexpress.com The upregulation of these genes facilitates the removal of excess cholesterol from cells, a process central to maintaining cellular cholesterol balance. scinews.uz For instance, research has shown that this compound induces the expression of ABCA1, ABCG1, and APOE in cultured cells. nih.gov Furthermore, the activation of LXRs by this compound can enhance cholesterol efflux from cells like macrophages. nih.gov

LXR Target Gene Function Reference
ABCA1 Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins. mdpi.comnih.govnih.govscinews.uz
ABCG1 Promotes cholesterol efflux to high-density lipoprotein (HDL) particles. mdpi.comnih.govnih.gov
ApoE A major apolipoprotein involved in the transport of lipids. nih.govscinews.uzmedchemexpress.com
SREBP-1c A transcription factor that regulates genes involved in fatty acid synthesis. mdpi.comnih.govnih.gov
CYP7A1 The rate-limiting enzyme in the classic pathway of bile acid synthesis. researchgate.net
IDOL Induces the degradation of the LDL receptor, reducing cholesterol uptake. mdpi.com

The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that includes RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). doi.orgpnas.org They are involved in regulating a variety of physiological processes, including development, metabolism, and immunity. nih.govpnas.org RORs typically bind to DNA as monomers and can be constitutively active, with their activity being modulated by the binding of ligands. frontiersin.orgdoi.org

Several oxysterols have been identified as ligands for RORs. For example, 24S-hydroxycholesterol has been shown to be a high-affinity ligand and inverse agonist for both RORα and RORγ, suppressing their constitutive activity. frontiersin.orgnih.govnih.gov Similarly, 24(S),25-epoxycholesterol has been noted to selectively suppress the activity of RORγ. nih.govnih.gov However, based on the available scientific literature, there is no direct evidence to date that specifically identifies this compound as a ligand for or modulator of RORα, RORβ, or RORγ. While the family of oxysterols has established interactions with RORs, the specific role of the keto-derivative at the 24-position remains to be explicitly defined. mdpi.comdoi.org

The Glucocorticoid Receptor (GR, or NR3C1) is a member of the steroid receptor family that mediates the effects of glucocorticoids, such as cortisol. nih.govahajournals.org In its unbound state, the GR resides in the cytoplasm within a multiprotein complex. ahajournals.org Upon binding to a glucocorticoid ligand, the receptor translocates to the nucleus, where it functions as a transcription factor, binding to Glucocorticoid Response Elements (GREs) to either activate or repress target genes. ahajournals.orgmdpi.com This regulation affects a wide array of physiological functions, including metabolism, inflammation, and stress responses. pnas.org

While other steroidal molecules and even some oxysterols have been shown to interact with or modulate GR signaling pathways, a direct interaction between this compound and the Glucocorticoid Receptor has not been documented in the reviewed scientific literature. Research has detailed the interaction of GR with its canonical glucocorticoid ligands and the cross-talk with other signaling pathways, but a specific binding or functional modulation by this compound is not described. thieme-connect.comcsun.edubiorxiv.org

RAR-related Orphan Receptors (RORs)

Modulation of Intracellular Signaling Pathways

Beyond direct interactions with nuclear receptors, this compound influences cellular function by modulating key intracellular signaling pathways that are central to cellular metabolism and development.

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a primary mechanism for controlling the synthesis of cholesterol and fatty acids. nih.gov The key players are the SREBP transcription factors, particularly SREBP-2, which upregulates genes involved in cholesterol biosynthesis. csun.edufrontiersin.org Inactive SREBP is held in the endoplasmic reticulum (ER) by the SREBP cleavage-activating protein (SCAP). nih.gov When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved and activated. nih.gov

Oxysterols are potent regulators of this pathway. They act by binding to the ER-resident protein INSIG (insulin-induced gene), which then binds to SCAP. frontiersin.orgresearchgate.net This oxysterol-induced INSIG-SCAP binding tethers the SCAP-SREBP complex in the ER, preventing its transport to the Golgi and subsequent activation. frontiersin.orgresearchgate.net This serves as a negative feedback mechanism to halt cholesterol synthesis when sterols are abundant. csun.eduwikipedia.org

While this is a general mechanism for many side-chain oxysterols, specific findings for this compound (also referred to as 24-ketocholesterol) indicate it participates in this regulatory network. nih.gov Interestingly, some research suggests that while it acts as an LXR agonist, it also induces the transcription factor SREBF1 (which encodes SREBP-1) but does not activate SREBP-1c-mediated lipogenic genes such as SCD1, ACACA, and FASN in certain cell types. nih.gov This highlights a nuanced regulatory role that differentiates it from other oxysterols.

Protein Role in SREBP Pathway Reference
SREBP-2 Transcription factor, master regulator of cholesterol synthesis genes. csun.edufrontiersin.org
SCAP SREBP escort protein; transports SREBP from ER to Golgi. nih.govfrontiersin.orgresearchgate.net
INSIG ER resident protein; binds SCAP in the presence of sterols to retain the complex in the ER. frontiersin.orgresearchgate.net
S1P / S2P Proteases in the Golgi that cleave and activate SREBP.

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and for tissue maintenance in adults. doi.org A key component of this pathway is Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity. doi.org When a Hedgehog ligand binds to PTCH, this inhibition is lifted, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. doi.org

A growing body of evidence indicates that sterols and oxysterols are crucial modulators of SMO activity. Cholesterol itself can directly bind to and activate SMO. Furthermore, several oxysterols have been identified as direct agonists of SMO. Scientific findings have specifically identified this compound as an oxysterol that binds to SMO and activates the Hedgehog signaling pathway. researchgate.net This interaction positions this compound as a direct modulator of a critical developmental and homeostatic pathway, acting at the level of the SMO receptor to transduce the signal across the cell membrane. researchgate.net

Akt-mTOR Signaling Pathway Modulation

The Akt/mTOR signaling pathway is a critical regulator of various cellular functions, including cell growth, proliferation, survival, and metabolism. scientificarchives.com Oxysterols as a class of molecules are recognized for their ability to modulate this pathway. researchgate.net When activated, the mTOR pathway, through its two distinct complexes mTORC1 and mTORC2, stimulates anabolic processes while inhibiting catabolic ones like autophagy. scientificarchives.com

Research indicates that oxysterols can influence autophagy by modulating the Akt-mTOR signaling pathway, leading to an increase in the LC3-II/I ratio, a key marker of autophagosome formation. researchgate.net For instance, the related oxysterol 25-hydroxycholesterol (B127956) has been shown to induce a form of cell death known as oxiapoptophagy by modulating Akt and p53 cellular signaling pathways, specifically through a significant decrease in the phosphorylation of protein kinase B (Akt). researchgate.net While direct studies detailing the specific interaction of this compound with the Akt-mTOR pathway are not extensively documented, its classification as an oxysterol suggests it may employ similar mechanisms to influence cell survival and autophagy.

NADPH Oxidase Activation and Reactive Oxygen Species (ROS) Generation

A significant mechanism of action for many oxysterols involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). encyclopedia.pubmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), that can cause damage to lipids, proteins, and DNA when produced in excess. encyclopedia.pubnih.govmdpi.com

The activation of the NADPH oxidase enzyme complex is a primary source of cellular ROS. nih.govmdpi.com Studies on macrophages have demonstrated that oxysterols can trigger the assembly of an active NADPH oxidase complex at the plasma membrane, leading to the production of superoxide anions. nih.gov Specifically, research on 7-ketocholesterol (B24107), which is also known as 7-oxocholesterol, has shown that it causes ROS overproduction through the upregulation of Nox-4, a homolog of the ROS-generating NADPH oxidase. mdpi.com The assembly and activity of the phagocyte NADPH oxidase (Nox2) have been shown to be dependent on cholesterol-rich membrane microdomains, often called lipid rafts. embopress.org Although direct evidence linking this compound to NADPH oxidase activation is still emerging, the established role of other oxysterols in this process strongly suggests that this compound likely contributes to cellular oxidative stress via this mechanism. nih.govmdpi.com

Regulation of Specific Gene Expression Profiles

This compound exerts significant influence over cellular behavior by regulating the expression of specific genes, most notably through its interaction with the Hedgehog (Hh) signaling pathway. frontiersin.orgportlandpress.com The Hh pathway is a critical regulator of cellular differentiation and patterning during embryonic development. frontiersin.org

Research has identified this compound (also referred to as 24-ketocholesterol) as one of the oxysterols enriched in primary cilia that can bind to and activate Smoothened (SMO), a G-protein-coupled receptor that is a core component of the Hh pathway. frontiersin.orgportlandpress.com In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) inhibits SMO activity. frontiersin.org The binding of an agonist like this compound to SMO relieves this inhibition, activating the GLI family of transcription factors which then translocate to the nucleus to control the expression of downstream target genes. frontiersin.orgfrontiersin.org

Beyond the Hedgehog pathway, oxysterols, in general, are known to function as ligands for Liver X Receptors (LXRα and LXRβ). encyclopedia.pubmdpi.com Upon binding, LXRs form heterodimers with retinoid X receptors (RXR) and modulate the transcription of genes involved in cholesterol homeostasis and fatty acid metabolism, such as ABCA1 and ABCG1. mdpi.comnih.gov While the related compound 24(S)-hydroxycholesterol has been shown to induce pro-inflammatory gene expression, the most specifically documented role for this compound is its function as an agonist in the Hh signaling cascade. portlandpress.comnih.gov

Table 1: Molecular Mechanisms of this compound

Mechanism Pathway/Effector Key Findings Associated Compounds
Signaling Pathway Modulation Akt-mTOR Oxysterols can modulate this pathway, affecting autophagy and cell survival. researchgate.net 25-hydroxycholesterol decreases Akt phosphorylation. researchgate.net Oxysterols (general), 25-hydroxycholesterol
ROS Generation NADPH Oxidase Oxysterols induce ROS production by activating the NADPH oxidase complex. nih.govmdpi.com 7-ketocholesterol, Oxysterols (general)
Gene Expression Regulation Hedgehog (Hh) Pathway This compound binds to and activates the SMO receptor, initiating the Hh signaling cascade and regulating GLI transcription factors. frontiersin.orgportlandpress.com This compound
Gene Expression Regulation Liver X Receptors (LXR) Oxysterols act as ligands for LXRs, regulating genes involved in cholesterol transport and metabolism. encyclopedia.pubmdpi.com Oxysterols (general)

Effects on Fundamental Cellular Processes

Induction of Cell Death Mechanisms (Apoptosis, Necroptosis, Oxiapoptophagy)

Oxysterols are potent inducers of various forms of programmed cell death. mdpi.com These effects are dependent on the specific oxysterol, its concentration, and the cell type. mdpi.com The primary cell death pathways affected by oxysterols include apoptosis, necroptosis, and a hybrid process known as oxiapoptophagy. encyclopedia.pubmdpi.com Oxiapoptophagy integrates ROS overproduction ("oxi-"), apoptosis ("-apopto-"), and autophagy ("-phagy"). mdpi.com

Extensive research on the closely related compound 24(S)-hydroxycholesterol (24S-OHC) demonstrates its capacity to induce these death mechanisms. 24S-OHC is a known inducer of necroptosis in human neuroblastoma SH-SY5Y cells and can trigger both apoptosis and necroptosis in lymphoma cells. mdpi.comnih.gov The choice between these two pathways is often determined by the presence and activity of caspases; in the absence of caspase activity, the cell may switch from apoptosis to necroptosis. nih.gov Furthermore, 24S-OHC has been identified as a potent inducer of oxiapoptophagy in various cell types. researchgate.net While direct studies on this compound are less common, its structural similarity to other cytotoxic oxysterols suggests it likely shares the ability to initiate these complex cell death programs.

Impact on Cell Proliferation

Cholesterol and its metabolites play crucial roles in cell growth and proliferation. encyclopedia.pubnih.gov Oxysterols can interfere with cell proliferation by modulating signaling pathways essential for cell cycle progression, such as the Hedgehog (Hh), Wnt, and extracellular signal-regulated kinase (ERK) pathways. nih.gov The impact of an oxysterol can be either inhibitory or stimulatory depending on the cellular context. Given that this compound is a known activator of the Hedgehog pathway, a key regulator of growth, it directly implicates this compound in the control of cell proliferation. encyclopedia.pubportlandpress.com

Influence on Cell Differentiation

This compound has a well-documented influence on cell differentiation, which is primarily mediated by its activation of the Hedgehog (Hh) signaling pathway. portlandpress.comudg.edu The Hh pathway is essential for embryonic patterning, determining cell fate, and directing the complex formation of tissues and organs. frontiersin.org For example, different Hh ligands, such as Indian Hedgehog (IHH), play major roles in processes like cartilage differentiation. frontiersin.org

By binding to the SMO receptor, this compound activates the Hh cascade, thereby influencing the transcriptional programs that drive cell differentiation. frontiersin.orgportlandpress.com This positions this compound as a significant signaling molecule in developmental biology and contexts where cell differentiation is critical, such as tissue repair and regenerative medicine. mdpi.com

Table 2: Effects of this compound on Cellular Processes

Cellular Process Mechanism/Pathway Effect Associated Compounds
Cell Death Apoptosis, Necroptosis, Oxiapoptophagy Oxysterols are potent inducers of multiple cell death pathways. mdpi.com 24(S)-OHC is a strong inducer of all three. researchgate.netnih.gov 24(S)-hydroxycholesterol, Oxysterols (general)
Cell Proliferation Hedgehog (Hh) Pathway, ERK, Wnt Oxysterols interfere with signaling pathways that control cell proliferation. nih.gov This compound, Oxysterols (general)
Cell Differentiation Hedgehog (Hh) Pathway This compound activates the Hh pathway via SMO, a key process in regulating cell differentiation. frontiersin.orgportlandpress.com This compound

Regulation of Autophagy

The chemical compound this compound is a member of the oxysterol family, which are oxidized derivatives of cholesterol. researchgate.netnih.govencyclopedia.pub Oxysterols as a class are recognized for their roles in a variety of biological processes, including the regulation of autophagy, a fundamental cellular maintenance mechanism. researchgate.netencyclopedia.pub Autophagy is a catabolic process where the cell degrades and recycles its own components, such as damaged organelles and misfolded proteins, to maintain cellular homeostasis. nih.govmdpi.com This process is crucial for cell survival under stress conditions but can also lead to a form of programmed cell death. nih.gov

Some oxysterols, when present at cytotoxic levels, are known to trigger a hybrid process that involves oxidative stress, apoptosis, and autophagy, termed "oxiapoptophagy". researchgate.netnih.govbioscientifica.com This complex form of cell death is characterized by an overproduction of reactive oxygen species (ROS), activation of caspases for apoptosis, and the formation of autophagosomes. nih.govbioscientifica.com While specific oxysterols like 7-ketocholesterol (7KC), 7β-hydroxycholesterol, and 24S-hydroxycholesterol have been identified as potent inducers of oxiapoptophagy in various cell types, the precise and detailed molecular mechanisms concerning this compound's direct impact on autophagic regulation are not as extensively documented in current scientific literature. researchgate.netbioscientifica.com

The general mechanism of autophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. encyclopedia.pub These vesicles then fuse with lysosomes, leading to the degradation of their contents by lysosomal hydrolases. encyclopedia.pub The process is tightly regulated by a complex network of signaling pathways, including the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways, which respond to cellular stress and nutrient availability. mdpi.commdpi.com Oxysterols can influence these pathways; for instance, some have been shown to modulate the Akt-mTOR signaling pathway, leading to an increase in the ratio of LC3-II to LC3-I, a key indicator of autophagosome formation. researchgate.net

Research Findings on Autophagy Regulation

Research into the effects of various oxysterols has provided a framework for understanding how these molecules can influence autophagic processes. Key markers are often measured to assess the induction and flux of autophagy.

Autophagy MarkerDescriptionGeneral Role in Oxysterol-Induced Autophagy
LC3-II/LC3-I Ratio The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-membrane-bound form (LC3-II) is a hallmark of autophagy induction. An increased ratio indicates the formation of autophagosomes. researchgate.netnih.govSome oxysterols increase this ratio, suggesting an induction of the autophagic process. researchgate.netnih.gov
Beclin-1 A key protein in the initiation of autophagosome formation as part of the Class III PI3K complex. nih.govresearchgate.netExpression levels can be increased by certain oxysterols, promoting the initial stages of autophagy. nih.govresearchgate.net
p62/SQSTM1 An adaptor protein that recognizes and targets ubiquitinated cargo to the autophagosome for degradation. Its levels decrease when autophagic flux is complete. nih.govukdri.ac.ukAccumulation of p62 can indicate a blockage in the later stages of autophagy (impaired autophagic flux), a phenomenon observed with some cellular stressors. nih.govresearchgate.net
Autophagic Flux Represents the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.govukdri.ac.ukCan be either enhanced or impaired by different oxysterols, leading to either a pro-survival or pro-death cellular response. nih.govresearchgate.net

Biological Roles and Physiological Implications of 24 Oxocholesterol

Regulation of Cholesterol Homeostasis in Specific Tissues

Brain Cholesterol Turnover and Export

The maintenance of cholesterol homeostasis in the brain is critical for its normal function, and the primary mechanism for cholesterol elimination from this organ is its enzymatic conversion to more polar metabolites that can cross the blood-brain barrier (BBB). The major pathway for this process involves the hydroxylation of cholesterol to 24S-hydroxycholesterol (24-OHC) by the neuron-specific enzyme cytochrome P450 46A1 (CYP46A1). nih.govnih.gov This conversion is quantitatively the most significant route for cholesterol turnover in the brain. nih.gov

24-Oxocholesterol, also known as 3β-hydroxycholest-5-en-24-one, is another oxidized derivative of cholesterol found in the brain. nih.gov It is structurally related to 24-OHC, featuring a ketone group at the C24 position instead of a hydroxyl group. However, its concentration in the brain is considerably lower than that of 24-OHC. nih.gov

Research on mice with a knockout of the Cyp46a1 gene (Cyp46a1−/−) has provided insights into the relative abundance of various oxysterols in the brain. In wild-type mice, the brain oxysterol profile is overwhelmingly dominated by 24-OHC. The high levels of 24-OHC tend to obscure the presence of other, less abundant oxysterols. nih.gov In the brains of Cyp46a1−/− mice, where the production of 24-OHC is virtually absent, it becomes possible to detect and quantify these minor oxysterols, including this compound. nih.gov

A study comparing the brain oxysterol levels in wild-type (wt) and Cyp46a1−/− mice revealed a stark difference in the concentrations of 24-OHC and this compound. The level of this compound in the brains of wild-type mice was found to be 0.34 ± 0.02 ng/mg, which is significantly lower than the levels of 24-OHC. In contrast, in the brains of Cyp46a1−/− mice, the concentration of this compound was drastically reduced to 0.005 ± 0.003 ng/mg. nih.gov This suggests that the formation of this compound in the brain is largely dependent on the presence and activity of CYP46A1, likely being a subsequent metabolite of 24-OHC.

Table 5.1.1: Brain Concentrations of this compound and Related Metabolites in Mice

CompoundWild-Type (ng/mg)Cyp46a1−/− (ng/mg)
This compound0.34 ± 0.020.005 ± 0.003
24S-Hydroxycholesterol27.91 ± 0.73Not detected
Desmosterol0.23 ± 0.010.07 ± 0.01
24S,25-Epoxycholesterol0.28 ± 0.020.05 ± 0.01
Data sourced from a study on oxysterols in the brain of cholesterol 24-hydroxylase knockout mice. nih.gov

Systemic Cholesterol Flux and Elimination

Once cholesterol metabolites from the brain, primarily 24-OHC, cross the blood-brain barrier, they enter the systemic circulation. nih.govnih.gov From the bloodstream, these oxysterols are transported to the liver, which is the main organ responsible for their further metabolism and elimination from the body. nih.govnih.govnih.gov In the liver, 24-OHC is efficiently converted into bile acids, which are then excreted. nih.govfrontiersin.orgresearchgate.net Studies have shown a net flux of 24-OHC from the brain into the circulation and a subsequent uptake by the liver. nih.gov

Given that this compound is a minor metabolite in the brain compared to 24-OHC, its contribution to the systemic pool of oxysterols originating from the brain is presumed to be proportionally small. nih.gov The metabolic fate of this compound that enters the systemic circulation is expected to follow a similar pathway to other oxysterols, involving hepatic uptake and metabolism. The liver possesses various enzymes capable of modifying oxysterols, preparing them for excretion. diva-portal.org However, specific studies detailing the quantitative flux and elimination pathways of this compound from the systemic circulation are limited. The focus of research has predominantly been on the more abundant 24-OHC as the key molecule in the reverse cholesterol transport pathway from the brain. nih.govnih.gov

Intercellular Communication Mechanisms (e.g., Neuron-Astrocyte Interactions)

The communication between different cell types in the brain, particularly between neurons and astrocytes, is fundamental for maintaining cholesterol homeostasis. Astrocytes are known to synthesize and supply cholesterol to neurons, which have a high demand for this lipid for synaptogenesis and membrane integrity. mdpi.comexplorationpub.com Oxysterols, acting as signaling molecules, play a crucial role in regulating this intercellular lipid trafficking. mdpi.comnih.gov

24-OHC, produced in neurons, acts as a signaling molecule that influences astrocytes. It can stimulate astrocytes to produce and secrete apolipoprotein E (ApoE), which is essential for transporting cholesterol to neurons. mdpi.comresearchgate.net This creates a feedback loop where excess neuronal cholesterol, converted to 24-OHC, signals to astrocytes to enhance cholesterol transport mechanisms, thereby supporting neuronal cholesterol needs. mdpi.com This regulation is partly mediated through the activation of Liver X Receptors (LXRs), which are nuclear receptors that are activated by certain oxysterols and control the expression of genes involved in cholesterol transport, such as ABCA1 and ABCG1. mdpi.commdpi.com

While the role of 24-OHC in neuron-astrocyte communication is well-documented, the specific involvement of this compound in these intercellular signaling pathways is not clearly defined in the current scientific literature. As a derivative of 24-OHC, it is plausible that this compound could have some activity as a signaling molecule, potentially as a ligand for LXRs, given that oxysterols with an oxo-group can act as LXR ligands. nih.gov However, direct evidence of this compound modulating neuron-astrocyte interactions, such as influencing cholesterol transport or gene expression in either cell type, is lacking. The significantly lower concentration of this compound compared to 24-OHC in the brain suggests that its physiological role as a primary signaling molecule in this context may be limited. nih.gov Further research is needed to elucidate any specific functions of this compound in the intricate communication network between brain cells.

Role in Developmental Processes (e.g., Midbrain Dopaminergic Neurogenesis)

The development of the central nervous system is a highly regulated process that involves the precise control of cell proliferation, differentiation, and migration. Oxysterols have emerged as important signaling molecules in these developmental events. mdpi.com In the context of midbrain dopaminergic (mDA) neurogenesis, a process critical for motor control and reward pathways, specific oxysterols have been shown to play a significant role. nih.gov

Research has identified 24S,25-epoxycholesterol (24,25-EC) as a potent endogenous ligand for Liver X Receptors (LXRs) that promotes mDA neurogenesis. nih.govbiorxiv.org The activation of LXRs by 24,25-EC has been demonstrated to increase the differentiation of mDA neurons both in vitro and in vivo. biorxiv.org Studies involving the overexpression of CYP46A1, the enzyme that produces 24-OHC, have shown an increase in the levels of both 24-OHC and 24,25-EC in the developing midbrain. nih.gov Interestingly, this overexpression resulted in a specific increase in mDA neurogenesis, and further experiments indicated that this effect was attributable to the increased levels of 24,25-EC, not 24-OHC. nih.gov

The direct role of this compound in developmental processes, and specifically in mDA neurogenesis, has not been established in the reviewed scientific literature. While it is a known oxysterol present in the brain, there is no current evidence to suggest that it has a significant regulatory function in the development of dopaminergic neurons or other neuronal lineages. The focus of research in this area has been on other oxysterols like 24,25-EC. nih.govbiorxiv.org Given that this compound is a minor metabolite, it is possible that its physiological concentrations are too low to exert a significant effect on developmental signaling pathways, or that it does not have the specific molecular structure required to interact with the key receptors and signaling molecules that govern these processes.

Modulation of Immune System Functions and Inflammatory Responses

Oxysterols are recognized as potent modulators of the immune system and inflammatory responses, with various oxysterols exhibiting either pro-inflammatory or anti-inflammatory properties. mdpi.comnih.gov These effects are often mediated through the activation of nuclear receptors, such as the Liver X Receptors (LXRs), which play a critical role in regulating genes involved in inflammation and immunity. mdpi.commdpi.com

Oxysterols with a side-chain hydroxy-, oxo-, or epoxy-group can act as ligands for LXRs. nih.gov The activation of LXRs can lead to the transrepression of inflammatory gene expression, thereby exerting anti-inflammatory effects. For instance, some oxysterols can suppress the production of pro-inflammatory cytokines in macrophages. frontiersin.org Conversely, certain oxysterols have been shown to promote inflammation. For example, 25-hydroxycholesterol (B127956) (25-HC) and 27-hydroxycholesterol (B1664032) (27-HC) have been reported to induce the expression of the pro-inflammatory cytokine IL-6 in microglia, the resident immune cells of the brain. mdpi.com In contrast, 24S-hydroxycholesterol (24-OHC) did not show a similar effect, highlighting the specificity of oxysterol actions. mdpi.commdpi.com

The specific role of this compound in modulating immune functions and inflammatory responses is not yet well-defined. As an oxysterol with an oxo-group, it has the potential to act as an LXR ligand and thus participate in the regulation of immune responses. nih.gov However, direct experimental evidence demonstrating the effects of this compound on immune cells such as microglia, macrophages, or lymphocytes is limited. Studies have not extensively investigated its impact on cytokine production, immune cell activation, or polarization (e.g., M1 vs. M2 macrophage differentiation). Given the structural similarities and differences with other oxysterols that have known immunomodulatory effects, it is plausible that this compound could have a unique profile of activity. Further research is necessary to characterize the specific immunological functions of this compound and to determine its physiological relevance in the context of inflammation in the central nervous system and peripherally.

Pathophysiological Roles of 24 Oxocholesterol in Disease Mechanisms

Mechanistic Contributions to Neurodegenerative Pathogenesis

The dysregulation of brain cholesterol metabolism is a significant factor in the development of neurodegenerative disorders like Alzheimer's disease. researchgate.netmdpi.com Oxysterols, including the 24-OHC/24-oxocholesterol axis, are considered a key link between altered cholesterol balance and neurodegeneration. mdpi.com While the role of 24-OHC can be controversial, with effects depending on its concentration, it has been shown to influence neuroinflammation, amyloid-β dynamics, oxidative stress, and synaptic function. mdpi.comfrontiersin.org

Neuroinflammation is a hallmark of many neurodegenerative diseases. 24-OHC and its metabolites can modulate the activity of glial cells, the primary immune cells of the central nervous system.

Astrocyte Reactivity: Astrocytes, the main producers of cholesterol in the brain, are significantly affected by oxysterols. nih.gov 24-OHC is involved in a regulatory loop between neurons and astrocytes, controlling cholesterol production and efflux via Liver X Receptors (LXRs). mdpi.com It can induce the expression of key cholesterol transport genes like ABCA1, ABCG1, and ApoE in astrocytes. mdpi.com However, mixtures of oxysterols found in Alzheimer's disease brains, which include 24-OHC metabolites, can induce a reactive state in astrocytes. This is characterized by morphological changes and the upregulation and secretion of pro-inflammatory mediators like Lipocalin-2 (Lcn2), a marker for reactive astrocytes. nih.gov

Microglial Activation: In the context of Alzheimer's disease, high cholesterol concentrations in microglia can induce a disease-associated microglia (DAM) phenotype. mdpi.com This state is characterized by increased inflammatory signaling and reduced capacity to clear amyloid-β. mdpi.com Oxysterols like 24S-HC can have anti-inflammatory properties by activating SIRT1, a deacetylase that can inhibit the expression of pro-inflammatory molecules. nih.gov However, at high concentrations or in combination with other stressors, oxysterols are also reported to have proinflammatory properties, stimulating macrophages to produce cytokines like IL-8. encyclopedia.pub

The amyloid-β (Aβ) peptide is central to the pathology of Alzheimer's disease. The 24-OHC pathway has a complex and sometimes contradictory role in Aβ metabolism.

Aβ Production: Some studies indicate that 24-OHC can promote the amyloidogenic pathway. It has been shown to increase the expression and synthesis of the Amyloid Precursor Protein (APP) and β-secretase (BACE1), the key enzyme that cleaves APP to produce Aβ. researchgate.net In contrast, other research suggests that 24-OHC can suppress Aβ production, potentially by activating LXR-dependent pathways or favoring the non-amyloidogenic processing of APP. mdpi.comudg.edunih.gov This discrepancy may be related to the concentration of the oxysterol used in the studies. mdpi.comresearchgate.net For instance, while 24-OHC alone did not significantly increase APP levels in one study, it also did not reverse the APP-increasing effects of another oxysterol, 27-hydroxycholesterol (B1664032). nih.gov

Aβ Toxicity: 24-OHC can amplify the neurotoxic effects of Aβ. It enhances the binding of Aβ to neuronal cells by upregulating the expression of surface receptors like CD36. nih.gov More significantly, it potentiates Aβ-induced cell death (both apoptosis and necrosis). nih.gov This amplification of toxicity is linked to the ability of 24-OHC to increase the local production of reactive oxygen species, creating a synergistic assault on neurons when combined with Aβ. nih.gov

Oxidative stress is a common feature of neurodegenerative diseases, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.

ROS Generation: 24-OHC has been shown to strongly enhance the intracellular generation of ROS, particularly hydrogen peroxide (H₂O₂), in neuronal cells. nih.gov This effect is dependent on the enzyme NADPH oxidase. nih.gov The increased ROS production leads to an impairment of the cell's redox balance, as measured by the ratio of oxidized to reduced glutathione (B108866) (GSSG/GSH). nih.gov

Antioxidant Response and Cell Death: The induction of oxidative stress by 24-OHC contributes directly to its potentiation of Aβ-induced neurotoxicity. nih.gov Treatment with antioxidants can prevent both the pro-oxidant effect of 24-OHC and its amplification of Aβ-induced cell death. nih.gov At high concentrations, 24-OHC can trigger neuronal cell death through necroptosis, a form of programmed necrosis, which is associated with a significant increase in ROS levels. researchgate.net However, at lower, sub-lethal concentrations, 24-OHC may induce an adaptive response, protecting cells against subsequent cytotoxic stress. mdpi.com

Synaptic dysfunction is an early event in neurodegeneration, leading to cognitive decline. 24-OHC is a potent modulator of synaptic activity.

NMDA Receptor Modulation: 24-OHC is a potent, direct, and selective positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity. pnas.orgnih.gov It potentiates NMDA receptor-mediated currents and enhances long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govresearchgate.net This has led to the proposal that 24-OHC plays a neuroprotective role in maintaining synaptic plasticity. researchgate.net

Neurotransmitter Release: In certain pathological contexts, such as in mouse models of amyotrophic lateral sclerosis (ALS), 24S-hydroxycholesterol has been found to suppress the release of neurotransmitters at the neuromuscular junction. nih.gov

Pathogenic ProcessEffect of 24-Oxocholesterol PathwayKey Mechanistic DetailsReferences
NeuroinflammationModulates glial cell activity, can be pro-inflammatory.Induces astrocyte reactivity and secretion of mediators like Lcn2. nih.govmdpi.comencyclopedia.pub
Amyloid-β ProductionContradictory effects; can increase BACE1 expression.May favor amyloidogenic or non-amyloidogenic pathways depending on concentration. mdpi.comresearchgate.netnih.gov
Amyloid-β ToxicityPotentiates Aβ-induced neuronal cell death.Enhances Aβ binding to neurons and amplifies its toxicity via ROS production. nih.gov
Oxidative StressIncreases ROS production in neurons.Mediated by NADPH oxidase; impairs cellular redox balance. researchgate.netnih.gov
Synaptic FunctionPositive modulator of NMDA receptors.Enhances NMDA receptor currents and long-term potentiation (LTP). pnas.orgnih.govresearchgate.net

Modulation of Oxidative Stress in Neuronal Systems

Role in Inflammation and Immune Response Dysregulation

Beyond the central nervous system, this compound and its precursor are involved in systemic inflammation and immune regulation. Oxysterols are recognized as important signaling molecules that modulate the function of various immune cells. encyclopedia.pubencyclopedia.pubnih.gov

Immune Cell Modulation: Oxysterols can influence the phenotype and function of immune cells like macrophages and lymphocytes. nih.govencyclopedia.pub For example, 24-OHC has been reported to have proinflammatory properties by stimulating macrophages to produce cytokines. encyclopedia.pub The effects are often mediated through nuclear receptors like LXRs, which are known to control the expression of genes involved in both lipid metabolism and inflammation. mdpi.com Activation of LXR by oxysterols can lead to the suppression of inflammatory genes in macrophages. nih.govfrontiersin.org

Epigenetic Regulation: Recent findings suggest that oxysterols can act as epigenetic regulators. nih.gov 24S-HC can activate SIRT1, a deacetylase that can inhibit the expression of pro-inflammatory genes through histone modification, suggesting a potential anti-inflammatory role. nih.gov This dual capacity to be both pro- and anti-inflammatory highlights the complexity of oxysterol signaling in the immune system.

Mechanistic Insights into Cancer Pathogenesis and Progression

Cholesterol metabolism is frequently deregulated in cancer cells to meet the high demands of rapid proliferation. mdpi.com Oxysterols, as key regulators of cholesterol homeostasis, have emerged as important players in cancer biology. encyclopedia.pubnih.gov

Cell Proliferation and Apoptosis: The effects of the 24-OHC pathway on cancer cell proliferation can be context-dependent. Some studies report that 24S-hydroxycholesterol can suppress the proliferation of prostate and breast cancer cells. mdpi.com This anti-proliferative effect is often linked to the activation of LXR, which leads to cholesterol efflux from the cancer cells, thereby inducing stress and inhibiting growth. nih.govmdpi.com 24-HC has also been shown to induce both apoptosis and necroptosis in lymphoma cells. mdpi.com

Cancer Cell Migration: Altered cholesterol metabolism has been linked to cancer cell migration. For instance, in an aggressive breast cancer cell model, the low-density lipoprotein (LDL) receptor was upregulated, and LDL stimulated cell migration. mdpi.com By modulating cholesterol homeostasis via LXR, oxysterols can indirectly influence these processes.

Disease AreaRole of this compound PathwayKey Mechanistic InsightsReferences
General InflammationModulates immune cell function.Can be pro-inflammatory (cytokine release) or anti-inflammatory (via LXR/SIRT1 activation). nih.govencyclopedia.pubnih.govmdpi.com
CancerGenerally anti-proliferative.Suppresses proliferation and induces apoptosis in some cancer cells, often via LXR activation. nih.govmdpi.commdpi.com

Advanced Research Methodologies for 24 Oxocholesterol Analysis and Study

Quantitative Analytical Techniques for Oxysterol Profiling

The accurate quantification of 24-Oxocholesterol and other oxysterols relies heavily on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. The two predominant techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the sensitive, specific, and rapid quantification of oxysterols in biological samples. nih.gov The use of Ultra-High Performance Liquid Chromatography (UHPLC) further enhances these capabilities by providing superior chromatographic resolution and faster analysis times, which is crucial for separating isomeric oxysterols. nih.govbham.ac.uk

LC-MS/MS methods, often employing electrospray ionization (ESI), allow for the analysis of oxysterols with minimal sample handling and without the need for high-temperature volatilization, which can degrade thermally labile compounds. nih.gov Modern hybrid mass spectrometers, such as the LTQ-Orbitrap, combine ion trap and Orbitrap mass analyzers to provide high-resolution, exact mass measurements and multi-stage fragmentation (MSn) capabilities. und.edunih.gov This is ideal for the structural characterization and confident identification of low-abundance cholesterol metabolites like this compound in complex matrices such as brain tissue. und.edunih.gov For instance, in analyses of newborn mouse brain and embryonic central nervous system, LC-MSn was used to identify this compound, noting it can be an isomerization product of 24S,25-epoxycholesterol that forms during the sample derivatization process. nih.govnih.govresearchgate.net Quantitative analysis is typically performed in the multiple reaction monitoring (MRM) mode using triple quadrupole mass spectrometers, which offers excellent sensitivity and selectivity for monitoring low concentrations of lipids. mdpi.com

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis
FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds in liquid phase followed by ionization and mass analysis.Separates volatile compounds in gas phase followed by ionization and mass analysis.
Sample State Analyzed in solution, suitable for thermally labile compounds.Requires volatilization, which may degrade some oxysterols.
Derivatization Often required to enhance ionization efficiency (e.g., Girard's reagent). ucl.ac.ukresearchgate.netMandatory to increase volatility and thermal stability (e.g., silylation). researchgate.net
Sensitivity Generally very high, especially with derivatization and modern ESI sources. ucl.ac.uknih.govGood sensitivity, but can be limited by sample injection volume. researchgate.net
Specificity High, with MS/MS and MSn providing detailed structural information. und.edunih.govHigh chromatographic resolving power, but fragmentation patterns can be less specific (absence of molecular ions). ucl.ac.uk
Throughput High, with UHPLC run times as short as 5-12 minutes per sample. bham.ac.ukmdpi.comLower, with longer run times (>15 minutes) and more extensive sample preparation. nih.gov
Primary Use Preferred for quantitative and qualitative profiling of a wide range of oxysterols in complex biological matrices. mdpi.comresearchgate.netA traditional and reliable method, still widely used for targeted analysis of specific sterols. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and powerful technique for sterol analysis, valued for its high chromatographic resolving capacity. nih.govresearchgate.net Before analysis, oxysterols must undergo a chemical derivatization step, typically conversion to trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability for passage through the gas chromatograph. researchgate.net

While GC-MS is a robust and reliable method, it has some limitations compared to modern LC-MS techniques. These include longer analysis times and a lower sample capacity. nih.gov Furthermore, the high-energy electron ionization (EI) used in GC-MS often leads to extensive fragmentation, and the molecular ion may be weak or absent in the resulting spectra, which can complicate the identification of novel or unknown oxysterols. ucl.ac.uk Despite these drawbacks, GC-MS remains a widely used tool for the quantitative analysis of known oxysterols, including 24S-hydroxycholesterol and other related compounds, in biological fluids like plasma and cerebrospinal fluid. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Chemical Derivatization Strategies for Enhanced Detection and Specificity

The low abundance of this compound and its poor ionization efficiency in common mass spectrometry sources necessitate chemical derivatization to enhance detection sensitivity and specificity. ucl.ac.ukresearchgate.net This is particularly crucial for analysis by LC-ESI-MS.

A widely adopted and highly effective strategy is enzyme-assisted derivatization with Girard's reagents, such as Girard's P (GP) hydrazine. ucl.ac.ukresearchgate.netcaymanchem.com This two-step process involves:

Enzymatic Oxidation : For oxysterols containing a 3β-hydroxy group, the enzyme cholesterol oxidase is used to convert this group into a 3-keto group. ucl.ac.uk

Hydrazone Formation : The resulting keto group (either native to the molecule, like the one at C-24 in this compound, or newly formed) is then reacted with a Girard's reagent. ucl.ac.uksfrbm.org

This reaction introduces a pre-formed, permanent positive charge (a quaternary ammonium (B1175870) group) onto the oxysterol molecule. caymanchem.com The resulting GP-hydrazone derivative exhibits a vastly improved response in the ESI-MS source, with signal enhancement reported to be two to three orders of magnitude. researchgate.net This allows for the highly sensitive detection of oxysterols at pg levels. ucl.ac.uk Another derivatization agent that has been explored is N,N-dimethylglycine (DMG), which can react with hydroxyl groups to form DMG esters, also improving ionization and providing informative fragmentation patterns for isomer discrimination. nih.gov

Table 2: Common Derivatization Strategies for Oxysterol Analysis
Derivatization StrategyTarget Functional Group(s)Reagent(s)PurposeAnalytical TechniqueReference(s)
Girard's Reagent Derivatization Carbonyl (keto) groupGirard's P or T hydrazineIntroduces a permanent positive charge to dramatically increase ionization efficiency.LC-MS/MS ucl.ac.uk, researchgate.net, sfrbm.org, caymanchem.com
Silylation Hydroxyl groupTrimethylsilyl (TMS) reagents (e.g., BSTFA)Increases volatility and thermal stability for gas phase analysis.GC-MS researchgate.net
N,N-dimethylglycine (DMG) Esterification Hydroxyl groupN,N-dimethylglycine (DMG)Improves ionization and provides unique fragmentation patterns for isomer identification.LC-MS/MS nih.gov

Sample Preparation and Isolation from Complex Biological Matrices

The analysis of this compound is complicated by its presence at very low concentrations in biological samples that contain a massive excess of cholesterol and other lipids. ucl.ac.uk Therefore, a robust sample preparation protocol is essential to remove interfering substances and enrich the oxysterol fraction prior to instrumental analysis. ucl.ac.uk

A typical workflow involves several key steps:

Hydrolysis : To measure the total concentration of an oxysterol (both free and esterified forms), an initial saponification step using a strong base like potassium hydroxide (B78521) is often performed to hydrolyze the fatty acid esters. ucl.ac.ukresearchgate.net

Extraction : Lipids, including oxysterols, are extracted from the biological matrix (e.g., brain tissue, plasma, cells) using organic solvents. Common methods include liquid-liquid extraction (LLE) with solvent systems like methanol (B129727):dichloromethane or ethanol. nih.govresearchgate.net

Purification and Fractionation : Solid-phase extraction (SPE) is a critical step to separate the highly abundant cholesterol from the more polar oxysterols. ucl.ac.uksfrbm.org This is often achieved using silica (B1680970) or C18-bonded silica cartridges. For example, a straight-phase SPE column can be used where cholesterol is eluted with a non-polar solvent, while the more polar oxysterols are retained and subsequently eluted with a more polar solvent. ucl.ac.uk This fractionation minimizes matrix effects and prevents overloading of the analytical column with cholesterol. nih.gov

To prevent the artificial formation of oxysterols through autoxidation during sample handling, antioxidants like butylated hydroxytoluene (BHT) are often added, and procedures may be performed under anaerobic conditions. nih.gov

In Vitro Experimental Models for Mechanistic Elucidation

In vitro experimental models, particularly cultured cell lines, are indispensable tools for investigating the cellular and molecular effects of oxysterols and for elucidating their metabolic pathways.

While direct studies applying exogenous this compound to cell cultures are not extensively documented, its analysis is often included in the broader profiling of oxysterols in various cell-based experiments. These studies typically investigate the effects of its more abundant precursors or isomers, such as 24S-hydroxycholesterol (24S-HC) and 24S,25-epoxycholesterol (24,25-EC). The analytical methods described above are used to measure the levels of these compounds and their metabolites, including this compound, within these cellular systems. nih.govnih.govresearchgate.net

Neuronal Cells : Human neuroblastoma cell lines, such as SH-SY5Y, and primary cortical neurons are widely used to study the effects of brain-derived oxysterols. nih.govnih.gov For example, studies have investigated how 24S-HC affects neuronal viability and amyloid-β metabolism, processes relevant to neurodegenerative diseases. nih.govnih.gov The analysis of oxysterols in these models provides insight into neuronal cholesterol homeostasis. ucl.ac.uk

Glial Cells : Glial cells, such as astrocytes and retinal Müller cells, are crucial for supporting neuronal function and cholesterol metabolism in the central nervous system. researchgate.netnih.govuca.edu.ar Primary cultures of rat Müller cells have been used to demonstrate that glia can respond to neuron-derived oxysterols like 24S-HC by altering their own cholesterol synthesis and efflux pathways. researchgate.netnih.gov

Immune Cells : Oxysterols are known to be potent modulators of the immune system. nih.gov Cell lines such as the mouse macrophage line RAW264.7 are used to study how immune cells respond to inflammatory stimuli, which includes changes in the production of various oxysterols. nih.gov

Tumor Cell Lines : The role of cholesterol metabolism in cancer has led to the investigation of oxysterols in various cancer cell lines. Breast cancer cell lines like MCF-7 have been used to study how oxysterols, including 24S-HC, can influence cell proliferation, often through the activation of Liver X Receptors (LXRs). nih.govmdpi.com

Table 3: Cell Lines Used in the Study of this compound and Related Oxysterols
Cell TypeCell Line/ModelResearch ContextKey Findings Related to Oxysterol AnalysisReference(s)
Neuronal Cells SH-SY5Y (Human Neuroblastoma)Neurotoxicity, Alzheimer's disease modelsUsed to study the cytotoxic effects and metabolic pathways of 24S-hydroxycholesterol. nih.gov, nih.gov
Neuronal Cells Primary Cortical Neurons (Rat)Neuronal cholesterol metabolism, neurodegenerationOxysterol profiling, including 24S,25-epoxycholesterol, performed to identify sterols present in neurons. ucl.ac.uk
Glial Cells Primary Müller Cells (Rat)Neuron-glia communication, retinal cholesterol homeostasisDemonstrated that Müller cells respond to 24S-hydroxycholesterol by modulating cholesterol metabolism genes. researchgate.net, nih.gov
Immune Cells RAW264.7 (Mouse Macrophage)Inflammation, immune responseLipidomic analysis showed changes in cellular oxysterol levels (e.g., 24S,25-epoxycholesterol) upon inflammatory stimulation. nih.gov
Tumor Cell Lines MCF-7 (Human Breast Cancer)Cancer cell proliferation, LXR signalingUsed to show that oxysterols like 22(R)-OHC and 24S-HC can suppress cancer cell proliferation. mdpi.com

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound3β-hydroxycholest-5-en-24-one
24S-hydroxycholesterol (24S-HC)(3β,24S)-cholest-5-ene-3,24-diol
24S,25-epoxycholesterol (24,25-EC)(3β,24S)-24,25-epoxycholest-5-en-3-ol
22(R)-hydroxycholesterol (22(R)-HC)(3β,22R)-cholest-5-ene-3,22-diol
Cholesterol(3β)-cholest-5-en-3-ol
Butylated hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylphenol
Amyloid-β-
N,N-dimethylglycine (DMG)2-(dimethylamino)acetic acid
Trimethylsilyl (TMS)-

Primary Cell Cultures

Primary cell cultures serve as crucial in vitro tools for investigating the cellular and molecular functions of this compound in a setting that closely mirrors the physiological state of cells within a living organism. atcc.org Unlike immortalized cell lines, primary cells are isolated directly from tissues and have a finite lifespan, providing more biologically relevant data. atcc.org Researchers utilize various primary cell types to elucidate the role of this compound in specific biological processes and pathologies.

Studies have employed primary cultures derived from different tissues to understand the compound's effects. For instance, mouse primary calvarial (pre)osteoblast cultures have been used to study the influence of oxysterols on bone cell differentiation. mdpi.com In the context of liver function and disease, primary hepatocytes isolated from mice are a key model system. nih.gov These cells allow for direct investigation into how compounds like this compound might influence hepatocyte apoptosis and other cellular events relevant to liver injury. nih.gov Furthermore, cultured primary human skeletal muscle cells have been utilized in metabolic research, which can include the study of oxysterols. uni-tuebingen.de

The following table summarizes research applications of primary cell cultures in studies relevant to oxysterols, including this compound.

Interactive Data Table: Research Applications of Primary Cell Cultures in Oxysterol Studies

Cell Type Source Organism Research Focus Key Findings Related to Oxysterols
Primary Calvarial (Pre)osteoblasts Mouse Osteoblast differentiation and activity 27-hydroxycholesterol (B1664032) was found to inhibit osteoblast differentiation and activity. mdpi.com
Primary Hepatocytes Mouse Toxin-induced liver injury and apoptosis Interleukin-24 was shown to protect primary hepatocytes from thioacetamide (B46855) (TAA)-induced apoptosis. nih.gov

In Vivo Animal Models for Pathophysiological and Functional Research

In vivo animal models are indispensable for studying the complex role of this compound in the context of a whole organism, providing critical insights into its involvement in various pathophysiological processes. nih.govneurodegenerationresearch.eu These models, primarily involving rodents like mice and rats, allow researchers to investigate the systemic effects and functional consequences of altered this compound levels in diseases such as neurodegenerative disorders, metabolic syndrome, and liver disease. frontiersin.orgnih.govnih.gov

Neurodegenerative Diseases: Animal models have been instrumental in linking cholesterol metabolism to neurodegeneration. frontiersin.orgscielo.br Genetically modified mouse models that recapitulate aspects of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are frequently used. nih.govfrontiersin.org For example, in mouse models of HD, such as the YAC128 and R6/2 strains, alterations in the levels of cholesterol and its metabolites, including the precursor 24S-hydroxycholesterol, have been observed in the brain. portlandpress.com While many studies focus on 24S-hydroxycholesterol, the direct metabolic precursor to this compound, the findings highlight the importance of this metabolic pathway in the progression of neurodegenerative conditions. researchgate.net

Metabolic and Liver Diseases: The function of this compound has been explored in animal models of metabolic and liver disorders. researchgate.net Animal models of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) are often induced through specific diets, such as high-fat or high-cholesterol diets, or with chemical agents like thioacetamide (TAA) or carbon tetrachloride (CCl4). nih.govmdpi.comxiahepublishing.com These models have demonstrated that an overload of hepatic free cholesterol can be a mechanistic driver for the inflammation and fibrosis characteristic of NASH. nih.gov The development of toxic oxysterols is considered a key consequence of this cholesterol accumulation. nih.gov Furthermore, this compound has been specifically implicated in the pathogenesis of NAFLD in certain animal models. researchgate.net Animal models for the genetic disorder Smith-Lemli-Opitz syndrome, which involves a defect in cholesterol synthesis, have also been used to study the role of related oxysterols. portlandpress.comresearchgate.net

The table below details specific animal models used in research relevant to this compound and its metabolic pathway.

Interactive Data Table: In Vivo Animal Models in Oxysterol-Related Research

Animal Model Pathophysiological Condition Significant Research Findings on this compound and Related Metabolites
YAC128 and R6/2 Mice Huntington's Disease (HD) In YAC128 mice, plasma levels of 24S-hydroxycholesterol were reduced. portlandpress.com In R6/2 mice, striatal levels of cholesterol and 24S-hydroxycholesterol did not differ from wild-type animals. portlandpress.com
Genetically Modified Mice (e.g., ApoE-/-) Atherosclerosis Apolipoprotein E deficient (ApoE-/-) and LDL-receptor (LDLr) knockout mice are frequently used to study how cholesterol metabolism contributes to atherosclerosis. nih.govscielo.br
Diet-Induced Obesity Mice Metabolic Syndrome High-fat and high-carbohydrate diets are used to induce metabolic syndrome, a condition associated with increased oxysterol levels. nih.govnih.govresearchgate.net
Thioacetamide (TAA)-Induced Mice Liver Injury / Fibrosis TAA is a hepatotoxin used to induce chronic liver injury and fibrosis, allowing for the study of factors, including interleukins and oxysterols, that influence disease progression. nih.govmdpi.com
CCl4-Induced Models Liver Fibrosis / Cirrhosis Carbon tetrachloride is a classic hepatotoxicant used to induce liver injury in experimental animals, providing a model to study the progression to fibrosis and cirrhosis. xiahepublishing.com
Smith-Lemli-Opitz Syndrome Models Smith-Lemli-Opitz Syndrome (SLOS) These models are used to study the consequences of defects in cholesterol synthesis, including the formation of specific oxysterols. portlandpress.comresearchgate.net

Future Research Directions for the Chemical Compound 24 Oxocholesterol

Elucidation of Undiscovered Metabolic Pathways and Enzymes

A primary challenge and a significant direction for future research is the complete characterization of the metabolic pathways governing the synthesis and catabolism of 24-Oxocholesterol. While it has been identified as an isomer of 24S,25-epoxycholesterol, which is formed in a shunt of the mevalonate (B85504) pathway, the precise enzymatic reactions leading directly to this compound are not well defined. researchgate.net It is known that during analytical derivatization processes, 24S,25-epoxycholesterol can isomerize to the 24-ketone (this compound), which complicates the determination of its endogenous origin. nih.gov

Future investigations must aim to identify the specific enzymes responsible for its formation. Research could explore whether this compound is a direct product of a dedicated enzymatic pathway or a metabolic byproduct of other oxysterol transformations. Enzymes from the cytochrome P450 (CYP) family, such as CYP46A1 which is known to produce 24S-hydroxycholesterol and can also act on desmosterol, are potential candidates for investigation. researchgate.netnih.gov Furthermore, the degradative pathways of this compound are unknown. Research into whether it serves as a substrate for enzymes like CYP7A1 or CYP27A1, which are involved in the conversion of other oxysterols into bile acids, is a critical next step. nih.gov Unraveling these metabolic routes is fundamental to understanding how the cellular levels of this compound are regulated.

Identification of Novel Cellular Effectors and Receptor Interactions

The biological effects of oxysterols are mediated through their interaction with specific cellular proteins, including nuclear receptors and other signaling molecules. A significant frontier in this compound research is the identification of its direct cellular binding partners. Related oxysterols, such as 24S-hydroxycholesterol and 24S,25-epoxycholesterol, are established ligands for Liver X Receptors (LXRα and LXRβ) and Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ). nih.govnih.govnih.gov

Notably, studies have revealed that the presence of a 24-oxo group can enhance the binding and activation of LXRs, suggesting that this compound could be a potent, endogenous modulator of these critical regulators of lipid metabolism. nih.gov Future research should employ direct radioligand binding assays and co-transfection studies to definitively characterize the affinity and efficacy of this compound for LXRs and RORs. nih.govsygnaturediscovery.com Beyond nuclear receptors, the potential interaction of this compound with other effectors, such as ion channels like the N-methyl-D-aspartate (NMDA) receptors or oxysterol-binding proteins that regulate intracellular lipid transport, warrants thorough investigation. nih.gov

Table 1: Potential Receptor Targets for this compound Based on Related Compounds

Receptor Family Known Ligands (Related Oxysterols) Potential Role for this compound Research Approach
Liver X Receptors (LXRα, LXRβ) 24(S)-hydroxycholesterol, 24(S),25-epoxycholesterol Potent activator; 24-oxo group may enhance binding. nih.gov Radioligand binding assays, transcriptional activation assays. nih.govsygnaturediscovery.com
Retinoic Acid Receptors (RORα, RORγ) 24(S)-hydroxycholesterol, 24(S),25-epoxycholesterol Inverse agonist, suppressing transcriptional activity. nih.gov Coactivator recruitment assays, target gene expression analysis. nih.gov
N-methyl-D-aspartate (NMDA) Receptors 24(S)-hydroxycholesterol Allosteric modulator of receptor function. mdpi.com Electrophysiological recordings in neuronal cells.

Deeper Understanding of the Pleiotropic Biological Activities and Concentration-Dependent Effects

Oxysterols are known for their pleiotropic effects, meaning a single compound can influence multiple, often unrelated, physiological processes. nih.govnih.gov These effects are frequently dependent on the compound's concentration and the specific cellular context. For example, 24S-hydroxycholesterol exhibits both neuroprotective and neurotoxic properties at different concentrations and in different experimental models. mdpi.comnih.gov A critical area of future research is to determine if this compound exhibits similar multifaceted and concentration-dependent activities.

Investigations should explore its role in key cellular processes such as inflammation, programmed cell death (apoptosis, necroptosis), and cell differentiation. mdpi.com Studies using various cell lines (e.g., neuronal, immune, cancer cells) and treating them with a range of this compound concentrations will be essential to map its bioactivity profile. nih.govmdpi.com For instance, research could examine its influence on the expression of inflammatory cytokines, the activation of caspase proteins involved in apoptosis, or its ability to guide stem cell differentiation. nih.govmdpi.com Understanding these diverse roles is crucial for predicting its impact in both health and disease.

Development of Highly Sensitive and Specific Analytical Techniques for Low-Abundance Detection

A significant barrier to understanding the roles of minor oxysterols like this compound is the analytical challenge of their detection. nih.gov These compounds exist at very low concentrations in tissues and fluids, typically thousands of times lower than their precursor, cholesterol. mdpi.comnih.gov This low abundance, combined with the risk of artificial generation through cholesterol autoxidation during sample preparation and the presence of numerous structurally similar isomers, makes accurate quantification exceedingly difficult. nih.govmdpi.com

Future research must focus on advancing analytical methodologies. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standards, there is a pressing need for methods with higher sensitivity and specificity. mdpi.comresearchgate.net Key areas for development include:

Novel Derivatization Strategies: Creating new chemical tags to enhance the ionization efficiency and chromatographic separation of this compound from its isomers. portlandpress.com

Advanced Chromatography: Utilizing improved chromatographic columns and techniques to achieve baseline separation of isomeric oxysterols, which is a prerequisite for accurate quantification. nih.gov

Stable Isotope-Labelled Standards: The synthesis and use of stable isotope-labelled internal standards specific to this compound are essential for precise quantification by isotope-dilution mass spectrometry. researchgate.net

Mass Spectrometry Imaging (MSI): Applying techniques like MSI could allow for the visualization of this compound distribution within tissues, providing crucial spatial context to its metabolic and signaling functions. nih.gov

Table 2: Challenges and Future Directions in this compound Analysis

Challenge Description Future Direction/Solution
Low Abundance Endogenous concentrations are in the ng/mg or lower range, often below detection limits. nih.govmdpi.com Development of more sensitive MS instrumentation; optimization of derivatization to enhance signal. ucl.ac.ukund.edu
Isomer Interference Co-elution of structurally similar isomers (e.g., 24R/S-hydroxycholesterol) can lead to misidentification and inaccurate quantification. nih.govportlandpress.com High-resolution chromatography; ion mobility-mass spectrometry.
Ex Vivo Formation Cholesterol can easily auto-oxidize during sample handling, artificially creating oxysterols and confounding results. nih.gov Strict sample handling protocols with antioxidants; rapid processing.

| Lack of Standards | Scarcity of certified reference materials and specific isotope-labeled internal standards hinders accurate quantification. researchgate.net | Chemical synthesis of high-purity standards for this compound. |

Comprehensive Investigation of Mechanistic Roles in Diverse Disease Models and Physiological Contexts

The dysregulation of oxysterol metabolism is increasingly linked to a wide spectrum of human diseases. mdpi.comencyclopedia.pub While extensive research has implicated compounds like 24S-hydroxycholesterol and 27-hydroxycholesterol (B1664032) in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, the specific contribution of this compound remains almost entirely unexplored. portlandpress.comki.senih.gov Future research should systematically investigate its role using relevant in vitro and in vivo models of these diseases. This includes measuring its levels in patient-derived samples and animal models, and functionally testing its effects on disease-specific pathological hallmarks, such as amyloid-β production or neuronal cell death. nih.govnih.gov

Beyond neurodegeneration, the role of oxysterols in cancer is an emerging field. nih.gov Studies have shown that 24-hydroxycholesterol (B1141375) can promote angiogenesis in pancreatic tumors, and other oxysterols influence breast cancer cell migration. nih.gov Investigating whether this compound has similar pro- or anti-tumorigenic properties in various cancer models is a promising avenue. Furthermore, its role in fundamental physiological processes, such as cholesterol homeostasis in the central nervous system and the retina, or its function in modulating immune cell activity, requires comprehensive investigation to build a complete picture of its biological significance. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is 24-Oxocholesterol detected and quantified in brain tissue samples using advanced analytical methods?

  • Methodological Answer : this compound is typically analyzed via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with Girard P (GP) charge-tagging to enhance sensitivity. The GP-tagged derivative of this compound elutes at ~7.72 min (retention time) and is identified by its characteristic MS³ spectrum, including the [M−79−CO]⁺ ion at m/z 425, which distinguishes the 24-oxo group from epoxide or hydroxylated analogs . Quantification is achieved using calibration curves of authentic standards, with reported concentrations in newborn mouse brain tissue at 0.035 ± 0.006 ng/mg .

Q. What is the biological significance of this compound in cholesterol metabolism?

  • Methodological Answer : this compound is a product of 24S,25-epoxycholesterol isomerization during derivatization procedures . While not directly enzymatically synthesized in mammals, its formation reflects perturbations in the mevalonate pathway and cholesterol homeostasis. It is implicated in neurodevelopmental studies, particularly in Smith-Lemli-Opitz syndrome (SLOS) mouse models, where altered sterol profiles are linked to neuronal dysfunction .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomer 24S,25-epoxycholesterol during LC-MS analysis?

  • Methodological Answer : Differentiation relies on chromatographic retention times and MS³ fragmentation patterns. 24S,25-Epoxycholesterol elutes earlier (~6.68–6.94 min) and generates fragment ions at m/z 151, 163, and 177, while this compound elutes later (~7.72–7.79 min) and shows a dominant [M−79−CO]⁺ ion (m/z 425) due to its ketone group . Validating results with synthetic standards and optimizing gradient elution protocols are critical to resolving these isomers.

Q. What experimental controls are necessary to validate the enzymatic versus autoxidative origins of this compound in in vitro studies?

  • Methodological Answer : To distinguish enzymatic formation (e.g., CYP-mediated oxidation) from autoxidation:

  • Use antioxidants (e.g., BHT) during sample preparation to inhibit non-enzymatic oxidation .
  • Employ enzyme-specific inhibitors (e.g., ketoconazole for CYP46A1) to block catalytic activity .
  • Compare results with control samples spiked with deuterated cholesterol to trace oxidation pathways .

Q. How does derivatization during sample preparation impact the stability and quantification of this compound?

  • Methodological Answer : GP-tagging, while enhancing MS sensitivity, can induce artifactual formation of this compound from 24S,25-epoxycholesterol due to acid-catalyzed isomerization. To mitigate this:

  • Optimize derivatization conditions (e.g., pH, temperature, reaction time) .
  • Include parallel analyses of underivatized samples to assess derivatization-induced artifacts .

Q. What are the challenges in correlating this compound levels with neurodegenerative or neurodevelopmental disorders?

  • Methodological Answer : Key challenges include:

  • Low physiological concentrations (sub-ng/mg levels in brain tissue), requiring ultra-sensitive MS methods .
  • Confounding factors like sample oxidation during collection/storage, necessitating strict cryopreservation protocols .
  • Interspecies variability; e.g., developmental regulation of 24-hydroxycholesterol in mice vs. humans .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported this compound concentrations across studies?

  • Methodological Answer : Variations arise from differences in:

  • Analytical platforms : Compare absolute quantification (e.g., stable isotope dilution) vs. relative quantification .
  • Tissue heterogeneity : Regional brain differences in oxysterol distribution require microdissection precision .
  • Standardization : Use harmonized protocols from consensus guidelines (e.g., Lipidomics Standards Initiative) .

Methodological Best Practices

  • Sample Preparation : Avoid prolonged exposure to light/oxygen; use antioxidant-supplemented solvents .
  • Instrumentation : Employ high-resolution MS (HRMS) with MS³ capabilities to resolve isobaric interferences .
  • Validation : Cross-validate findings with orthogonal methods (e.g., enzymatic assays, immunohistochemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.